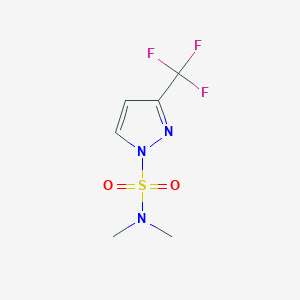

N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide

Description

Properties

IUPAC Name |

N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N3O2S/c1-11(2)15(13,14)12-4-3-5(10-12)6(7,8)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWAPIVAHYHSKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C=CC(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 3-(Trifluoromethyl)-1H-Pyrazole

The pyrazole core is sulfonylated using chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂). These reagents sequentially introduce the sulfonic acid group and convert it to the sulfonyl chloride.

-

Reactants : 3-(Trifluoromethyl)-1H-pyrazole, ClSO₃H (excess), SOCl₂ (1.3–1.5 equiv).

-

Solvent : Chloroform or dichloromethane.

-

Temperature : 0°C (initial), then 60°C for 10–12 hours.

-

Workup : The reaction mixture is quenched with ice water, and the sulfonyl chloride is extracted into an organic layer.

Key Data :

Amination with Dimethylamine

The sulfonyl chloride intermediate reacts with dimethylamine (HNMe₂) in the presence of a base to form the target sulfonamide.

-

Reactants : Pyrazole sulfonyl chloride, dimethylamine (2.0–2.5 equiv), diisopropylethylamine (DIPEA, 1.5 equiv).

-

Solvent : Dichloromethane or tetrahydrofuran (THF).

-

Temperature : 25–30°C for 12–16 hours.

-

Workup : The mixture is washed with water, and the product is purified via column chromatography or recrystallization.

Key Data :

Direct Sulfonylation Using Dimethylsulfamoyl Chloride

An alternative one-pot method employs dimethylsulfamoyl chloride (Me₂NSO₂Cl) to directly introduce the sulfonamide group onto the pyrazole ring.

Reaction Mechanism

The pyrazole’s NH group is deprotonated using a strong base (e.g., NaH or KOtBu), enabling nucleophilic attack on dimethylsulfamoyl chloride.

-

Reactants : 3-(Trifluoromethyl)-1H-pyrazole, Me₂NSO₂Cl (1.1 equiv), NaH (1.2 equiv).

-

Solvent : THF or DMF.

-

Temperature : 0°C → 25°C over 2–4 hours.

-

Workup : Quenched with ice water, extracted with ethyl acetate, and purified via distillation or crystallization.

Key Data :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Sulfonyl Chloride Route | High purity, scalability | Multi-step synthesis | 65–78% |

| Direct Sulfonylation | Fewer steps | Lower yield, side reactions | 55–70% |

Structural Confirmation and Characterization

The product is validated using spectroscopic techniques:

-

¹H NMR : Singlets for N,N-dimethyl groups (δ 2.8–3.1 ppm) and pyrazole protons (δ 6.5–7.5 ppm).

-

¹⁹F NMR : Characteristic triplet for CF₃ group (δ -60 to -65 ppm).

Industrial-Scale Considerations

For large-scale production (>1 kg), the sulfonyl chloride route is preferred due to:

-

Cost Efficiency : ClSO₃H and SOCl₂ are inexpensive reagents.

-

Regulatory Compliance : Avoids hazardous intermediates generated in direct sulfonylation.

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide may act as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This inhibition suggests potential applications in treating inflammatory conditions such as arthritis and other related diseases.

Anticancer Activity

Similar pyrazole derivatives have shown promise in anticancer activities, indicating that this compound could also possess therapeutic potential against various cancer types. The presence of the trifluoromethyl group often correlates with increased potency against biological targets, which may extend to cancer cells.

Enzyme Inhibition Studies

The compound can be utilized in studies involving enzyme inhibition, particularly those related to inflammatory pathways. Its ability to interact with specific enzymes opens avenues for exploring its role as a biochemical probe in research settings .

Agricultural Chemistry Applications

This compound may serve as a building block for the synthesis of agrochemicals. Its properties can be leveraged to develop new pesticides or herbicides that exhibit enhanced efficacy due to the trifluoromethyl substitution, which is known to improve biological activity and stability in environmental conditions .

Building Block for Complex Molecules

This compound can act as a versatile building block in the synthesis of more complex organic molecules. The unique functional groups present allow for various chemical modifications, facilitating the development of new compounds with desired biological activities .

Reaction Mechanisms

The synthesis of this compound typically involves multiple steps:

- Formation of the pyrazole ring through reactions involving hydrazine and 1,3-dicarbonyl compounds.

- Introduction of the trifluoromethyl group using trifluoromethylating agents.

- Sulfonamide formation through reactions with sulfonyl chlorides.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

(a) Trifluoromethyl vs. Difluoromethyl Derivatives

- 1-(Difluoromethyl)-1H-pyrazole-3-sulfonamide (CAS 2422181-37-9): Replaces the trifluoromethyl group with a difluoromethyl (-CHF₂) group. Example application: Intermediate in agrochemical synthesis.

(b) Chlorine-Substituted Pyrazole Sulfonamides

Sulfonamide Group Modifications

(a) N,N-Dimethyl vs. Unsubstituted Sulfonamides

- Benzenesulfonamide, 4-amino-N-(1-phenyl-1H-pyrazol-3-yl)-: Features an unsubstituted sulfonamide (-SO₂NH₂) with a phenylpyrazole substituent.

(b) Cyclic Sulfonamide Derivatives

- cis/trans-3-(Cyanomethyl)-N,N-dimethyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]cyclobutanesulfonamide: Incorporates a cyclobutane ring fused to the sulfonamide group. Increased conformational rigidity may enhance target selectivity in kinase inhibition (e.g., JAK inhibitors) .

Trifluoromethyl-Containing Analogues

- 1-Trifluoromethyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole: Shares the trifluoromethyl group but replaces the sulfonamide with a pyrrole substituent.

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound improves resistance to oxidative metabolism compared to difluoromethyl or methyl analogues .

- Sulfonamide Substitution : N,N-dimethylation reduces hydrogen-bonding capacity but increases membrane permeability, making it favorable for central nervous system-targeting drugs .

- Heterocyclic Hybrids : Compounds like cyclobutane-fused sulfonamides (e.g., Example 39 in ) demonstrate the trend toward rigidified structures for selective kinase inhibition .

Biological Activity

N,N-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 243.2 g/mol. The compound features a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms, and a sulfonamide group that enhances its ability to interact with biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The trifluoromethyl group and sulfonamide moiety are crucial for binding to specific enzymes or receptors, influencing various biochemical pathways. The compound's ability to form hydrogen bonds due to the sulfonamide group enhances its specificity towards molecular targets, making it a valuable candidate for drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure, including this compound. Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Lung Cancer

- Colorectal Cancer

- Renal Cancer

For example, compounds derived from this structure have shown significant cytotoxic effects with IC50 values ranging from 3.79 to 42.30 µM against different cancer cell lines, indicating their potential as therapeutic agents in oncology .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on specific enzymes. For instance, it has been identified as a potent inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT), which is crucial for the survival of the parasite causing African sleeping sickness . The modifications in the pyrazole structure have led to improved potency and selectivity against this target.

Research Findings and Case Studies

Several studies have documented the biological activity of this compound and its derivatives:

Q & A

Q. What are the most reliable synthetic routes for N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A robust approach involves trifluoromethylation of pyrazole intermediates using reagents like trifluoromethyl iodide (CF₃I) under copper catalysis. For example, describes trifluoromethylation of pyrazole derivatives using similar methods (Appendix A.1, entry 5). Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of pyrazole to CF₃I) and using polar aprotic solvents like DMF at 80–100°C. Post-synthetic sulfonamide formation via reaction with dimethylamine in toluene (as in ) achieves yields >70% when conducted under inert atmospheres .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the dimethylamine protons at δ ~2.8–3.2 ppm (singlet) and pyrazole ring protons at δ ~6.5–7.5 ppm (doublets). provides analogous NMR data for a pyrazole-sulfonamide derivative in DMSO-d₆ (δ 11.55 ppm for NH groups) .

- Mass Spectrometry : Exact mass (HRMS) should match [M+H]⁺ at m/z 288.06 (C₇H₁₀F₃N₃O₂S). highlights the use of exact mass analysis for sulfonamide-pyrazole analogs .

- IR Spectroscopy : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should assess:

- Hydrolytic Stability : Under acidic (pH 3) and basic (pH 10) conditions at 25–40°C. shows sulfonamides are prone to hydrolysis in strong acids/bases, forming sulfonic acids or sulfinates .

- Thermal Stability : Thermogravimetric analysis (TGA) up to 200°C. Pyrazole derivatives with trifluoromethyl groups (e.g., ) exhibit decomposition above 150°C due to C-F bond cleavage .

- Light Sensitivity : Store in amber vials to prevent photodegradation of the sulfonamide group.

Advanced Research Questions

Q. How can computational modeling elucidate the electronic effects of the trifluoromethyl group on the reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map:

- Electrostatic Potential (ESP) : The electron-withdrawing CF₃ group increases positive charge density on the pyrazole ring, enhancing electrophilic substitution at the 5-position.

- Frontier Molecular Orbitals : HOMO-LUMO gaps predict reactivity toward nucleophiles. ’s structural analysis of pyrazole derivatives supports this approach .

- Solvent Effects : Simulate solvent interactions (e.g., DMSO) using the SMD model to correlate with experimental reaction rates .

Q. What strategies resolve contradictory data in biological activity assays involving this compound?

Methodological Answer: Contradictions may arise from:

- Impurity Interference : Purify the compound via column chromatography (silica gel, ethyl acetate/hexane) and validate purity by HPLC (>98%, as in ) .

- Metabolite Interference : Use LC-MS/MS to identify metabolites (e.g., oxidized sulfonamides) in biological matrices. identifies sulfoxides as common oxidation products .

- Receptor Binding Assays : Perform competitive binding studies with isotopically labeled analogs (e.g., ¹⁸F or ¹¹C) to confirm target specificity .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Substituent Variation : Replace the dimethylamine group with bulkier amines (e.g., piperidine) to assess steric effects on binding affinity. ’s indazole-sulfonamide derivatives demonstrate this approach .

- Fluorine Scanning : Substitute CF₃ with CHF₂ or CCl₃ to evaluate hydrophobic/hydrophilic balance. ’s fluorophenyl-pyrazole analogs provide a template .

- Biological Testing : Use in vitro enzyme inhibition assays (e.g., COX-2 or kinase targets) and correlate IC₅₀ values with computational descriptors (logP, polar surface area).

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic aromatic substitution reactions?

Methodological Answer: Regioselectivity is governed by:

- Activating/Deactivating Groups : The CF₃ group deactivates the pyrazole ring, directing nucleophiles to the 5-position (meta to sulfonamide). ’s bond angle analysis supports this electronic effect .

- Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states, favoring substitution at electron-deficient positions.

- Catalytic Systems : Copper(I) iodide enhances regioselectivity in Ullmann-type couplings, as shown in ’s trifluoromethylation protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.